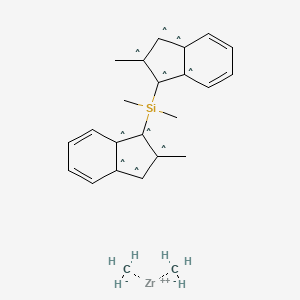
rac-Dimethylsilylenebis(2-methylindenyl)dimethylzirconium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-Dimethylsilylenebis(2-methylindenyl)dimethylzirconium is a chemical compound with the molecular formula C24H28SiZr and a molecular weight of 435.78862 . This compound is a metallocene, which means it contains a metal atom sandwiched between two cyclopentadienyl anions. It is used primarily as a catalyst in various chemical reactions, particularly in polymerization processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-Dimethylsilylenebis(2-methylindenyl)dimethylzirconium typically involves the reaction of dimethylsilylene-bridged bis(indenyl) ligands with zirconium tetrachloride. The reaction is carried out in the presence of a base, such as sodium hydride, to deprotonate the ligand and facilitate the formation of the metallocene complex. The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants and products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
rac-Dimethylsilylenebis(2-methylindenyl)dimethylzirconium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: It can be reduced to lower oxidation states of zirconium.
Substitution: The dimethyl groups can be substituted with other ligands, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Zirconium oxides.
Reduction: Lower oxidation state zirconium complexes.
Substitution: Various substituted zirconium complexes depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
rac-Dimethylsilylenebis(2-methylindenyl)dimethylzirconium has several scientific research applications, including:
Polymerization Catalysis: It is widely used as a catalyst in the polymerization of olefins, such as ethylene and propylene, to produce high-density polyethylene and isotactic polypropylene.
Organometallic Chemistry: It serves as a model compound for studying the reactivity and bonding of metallocenes and other organometallic complexes.
Wirkmechanismus
The mechanism of action of rac-Dimethylsilylenebis(2-methylindenyl)dimethylzirconium involves the coordination of the zirconium atom with the ligands, forming a stable metallocene complex. This complex can then interact with various substrates, such as olefins, to facilitate their polymerization. The molecular targets include the double bonds of olefins, which are activated by the zirconium center, leading to the formation of polymer chains .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
rac-Dimethylsilylenebis(2-methylindenyl)zirconium dichloride: Similar structure but with chloride ligands instead of methyl groups.
rac-Ethylenebis(indenyl)zirconium dichloride: Contains ethylene-bridged bis(indenyl) ligands instead of dimethylsilylene-bridged ligands.
rac-Dimethylsilylenebis(2-methylindenyl)hafnium dichloride: Similar structure but with hafnium instead of zirconium.
Uniqueness
rac-Dimethylsilylenebis(2-methylindenyl)dimethylzirconium is unique due to its specific ligand structure and the presence of dimethyl groups, which influence its reactivity and stability. The dimethylsilylene bridge provides a rigid framework that enhances the catalytic activity of the zirconium center, making it highly effective in polymerization reactions .
Eigenschaften
InChI |
InChI=1S/C22H22Si.2CH3.Zr/c1-15-13-17-9-5-7-11-19(17)21(15)23(3,4)22-16(2)14-18-10-6-8-12-20(18)22;;;/h5-14H,1-4H3;2*1H3;/q;2*-1;+2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHFLJQTMZOQBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].[CH3-].C[C]1[CH][C]2C=CC=C[C]2[C]1[Si](C)(C)[C]3[C]([CH][C]4[C]3C=CC=C4)C.[Zr+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28SiZr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Chloro-3-isopropyl-5-(methylthio)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B582588.png)

![2-(4-Oxothieno[3,2-c]pyridin-5(4H)-yl)acetic acid](/img/structure/B582590.png)
![6-Bromo-5-methyltetrazolo[1,5-a]pyridine](/img/structure/B582592.png)
![Pyrrolo[1,2-b]pyridazin-4-ylamine](/img/structure/B582593.png)






